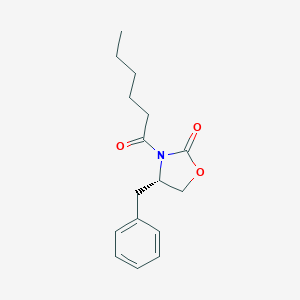

(S)-4-Benzyl-3-hexanoyl-2-oxazolidinone

Übersicht

Beschreibung

(S)-4-Benzyl-3-hexanoyl-2-oxazolidinone is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds that have garnered interest due to their biological activities and their utility in synthetic chemistry. They serve as key intermediates in the synthesis of various pharmaceuticals and are also known for their antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Synthesis Analysis

The synthesis of related oxazolidinone compounds often involves the cyclization of amino alcohols. An economically viable synthesis of (S)-4-benzyl-2-oxazolidinone, a closely related compound, has been reported using phenylalanine as a starting material. The process involves a one-pot reaction with thionyl chloride and sodium borohydride in an aqueous methanolic solution, followed by cyclization with diethyl carbonate and potassium carbonate . Another method for synthesizing oxazolidinone derivatives includes the diastereoselective asymmetric desymmetrization of 2-benzylserinols, which can lead to the formation of 4-benzyl-4-hydroxymethyl-2-oxazolidinones .

Molecular Structure Analysis

Oxazolidinone derivatives often exhibit a planar central ring structure, as seen in compounds such as (2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one. The substituents on the oxazolidinone ring can influence the overall molecular conformation and the interplanar angles between aromatic groups .

Chemical Reactions Analysis

Oxazolidinones can participate in various chemical reactions due to their functional groups. They can act as intermediates in the synthesis of amino acids and other bioactive molecules. For instance, the oxazolidinone ring can be opened or modified to introduce new functional groups, which can lead to the synthesis of compounds like α-(hydroxymethyl)phenylalanine, N-Boc-α-methylphenylalanine, cericlamine, and BIRT-377 .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinone derivatives are influenced by their molecular structure. For example, the melting point, solubility, and optical rotation are key physical properties that can be determined for these compounds. The solubility of oxazolidinones can vary depending on the substituents attached to the ring, with some being soluble in tetrahydrofuran (THF) but poorly soluble in hexane . The stability of these compounds can also be significant, with some oxazolidinones being stable for years when stored properly .

Wissenschaftliche Forschungsanwendungen

1. Enolization Mechanisms

Reyes-Rodríguez, Algera, and Collum (2017) explored the enolization of acylated oxazolidinones, focusing on lithium hexamethyldisilazide (LiHMDS)-mediated enolization of (+)-4-benzyl-3-propionyl-2-oxazolidinone. They identified four distinct mechanisms, highlighting the compound's reactivity and potential in synthetic chemistry applications (Reyes-Rodríguez et al., 2017).

2. Structure and Physical Properties

Dungan, Mueller-Bunz, and Rutledge (2012) focused on the structural analysis of a related compound, (2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one, revealing insights into the planarity and spatial orientation of such molecules (Dungan et al., 2012).

3. Inhibition of Biofilm Formation in MRSA

Edwards, Shymanska, and Pierce (2017) discovered that 5-benzylidene-4-oxazolidinones, a structurally similar class, exhibited potent inhibition of biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in microbial resistance management (Edwards et al., 2017).

4. Agricultural Fungicide Development

Sternberg and colleagues (2001) discussed the development of famoxadone, an oxazolidinone fungicide, demonstrating the class's utility in agricultural pathogen control (Sternberg et al., 2001).

5. Development of Novel Antimicrobial Agents

Devi and team (2013) synthesized novel oxazolidinone derivatives with potential antimicrobial applications, highlighting the compound's versatility in medicinal chemistry (Devi et al., 2013).

6. Improved Safety Profile in Antibacterial Agents

Gordeev and Yuan (2014) noted the development of a novel oxazolidinone agent, MRX-I, with high activity against Gram-positive pathogens and a reduced potential for myelosuppression and monoamine oxidase inhibition, indicating its therapeutic potential (Gordeev & Yuan, 2014).

Safety And Hazards

Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This involves looking at current research trends related to the compound and predicting what future research might involve.

For a specific compound like “(S)-4-Benzyl-3-hexanoyl-2-oxazolidinone”, you would need to look up these details in scientific literature or databases. If you have access to a university library, they often have subscriptions to databases like SciFinder or Reaxys that can provide this information. Google Scholar or PubMed can also be useful for finding relevant papers. Please note that this is a general approach and the specifics can vary depending on the nature of the compound.

Eigenschaften

IUPAC Name |

(4S)-4-benzyl-3-hexanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-3-5-10-15(18)17-14(12-20-16(17)19)11-13-8-6-4-7-9-13/h4,6-9,14H,2-3,5,10-12H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMYNRJBNYQKLZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Benzyl-3-hexanoyl-2-oxazolidinone | |

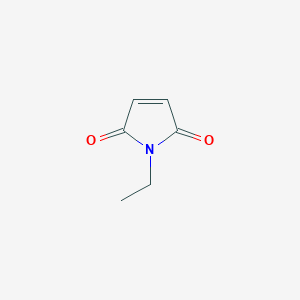

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

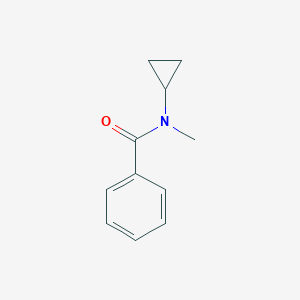

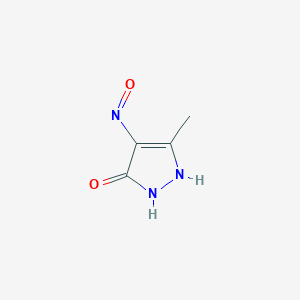

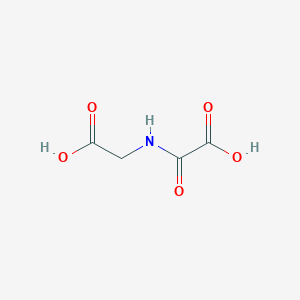

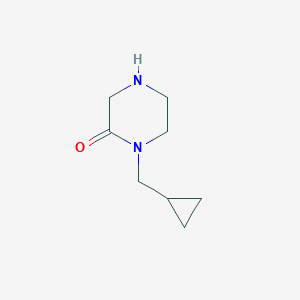

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B131541.png)